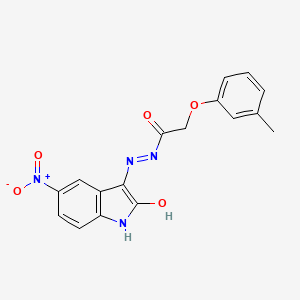
N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide
Vue d'ensemble
Description
N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide, also known as AMMA, is a synthetic compound that has gained attention in scientific research for its potential applications in various fields.
Applications De Recherche Scientifique
N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide has shown potential in various scientific research applications, including cancer research, drug discovery, and material science. In cancer research, this compound has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects. In material science, this compound has been used to develop new materials with advanced properties such as fluorescence and conductivity.
Mécanisme D'action
The mechanism of action of N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide involves the inhibition of tubulin polymerization, which is essential for cell division. By inhibiting tubulin polymerization, this compound induces cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines. In microbial cells, this compound has been shown to exhibit anti-microbial activity against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide in lab experiments is its high potency and specificity towards cancer cells. Additionally, this compound has a relatively low toxicity profile compared to other anti-cancer agents. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide. One direction is to further investigate the anti-cancer properties of this compound and its potential use in cancer therapy. Another direction is to explore the potential use of this compound in drug delivery systems and material science. Additionally, further research is needed to understand the mechanism of action of this compound and its biochemical and physiological effects.
Propriétés
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-7-6-10-20(13-17)28-16-24(27)26-25-15-23-21-11-4-2-8-18(21)14-19-9-3-5-12-22(19)23/h2-15H,16H2,1H3,(H,26,27)/b25-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQNNNKKFOYSRI-MFKUBSTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2,2-diphenylacetamide](/img/structure/B3855734.png)
![N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3855739.png)
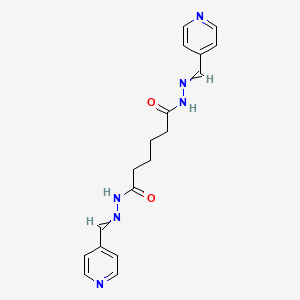

![4-bromo-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B3855761.png)
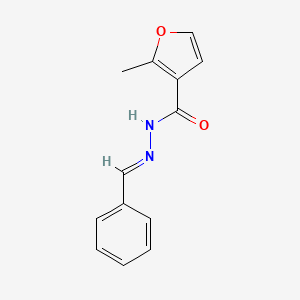
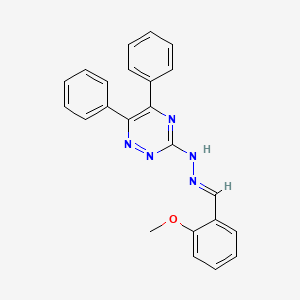
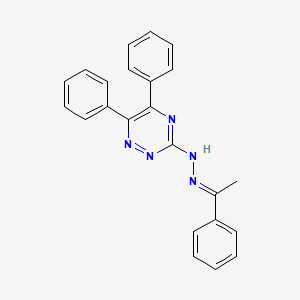
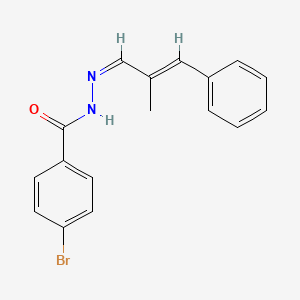
![2,2'-(1,4-piperazinediyl)bis[N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide]](/img/structure/B3855789.png)
![3-[(benzylthio)(phenyl)methyl]-2,4-pentanedione](/img/structure/B3855791.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B3855801.png)
![1-[3-(3,5-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B3855808.png)
